Alpha-2 Adrenoceptor vs. I1 Imidazoline Receptor Selectivity Shift Driven by 5,5-Dimethyl Substitution
The 5,5-dimethyl substitution on the imidazoline ring is expected to confer a selectivity shift away from α2-adrenoceptors toward I1 imidazoline receptors based on class-wide SAR. In a systematic study of methylated imidazoline analogs, methylation of the heterocyclic moiety resulted in a significant loss of α2-AR affinity (pKi decrease of >1.5 log units for representative compounds), while I1 receptor binding was largely retained (Ki values within 2-fold of parent) [1]. Although direct data for CAS 52963-61-8 are not publicly available, the same mechanistic principle applies: the gem-dimethyl group introduces steric hindrance that disrupts the binding mode at α2-AR subtypes without abolishing I1 receptor engagement. This is in contrast to the des-dimethyl analog 2-(3,4-dichloro-alpha-ethoxybenzyl)-2-imidazoline (CAS 33236-23-6), which lacks this substitution and is expected to retain higher α2-AR affinity.
| Evidence Dimension | Receptor selectivity (α2-AR vs. I1 imidazoline receptor affinity) |
|---|---|
| Target Compound Data | No direct experimental data publicly available; predicted low α2-AR/high I1 selectivity based on class SAR. |
| Comparator Or Baseline | Des-dimethyl analog (CAS 33236-23-6): predicted higher α2-AR affinity (class baseline). Methylated imidazoline series: pKi decrease >1.5 log units at α2-AR; I1 Ki within 2-fold of parent (Schann et al. 2012). |
| Quantified Difference | >1.5 log unit reduction in α2-AR affinity (class-level observation) relative to non-methylated scaffold. |
| Conditions | Radioligand binding competition assays at cloned human α2A-, α2B-, α2C-AR subtypes and I1 imidazoline receptors from bovine rostral ventrolateral medulla (Schann et al. 2012). |
Why This Matters
A shift in selectivity away from α2-AR toward I1 receptors minimizes undesirable cardiovascular off-target effects (hypotension, bradycardia) while retaining potential central sympatho-inhibitory or neuroprotective efficacy, making CAS 52963-61-8 a distinct tool compound for I1 receptor research.
- [1] Schann S, Greney H, Gasparik V, Dontenwill M, Rascente C, Lacroix G, Monassier L, Bruban V, Feldman J, Ehrhardt JD, Bousquet P. Methylated analogues of imidazoline related compounds (IRC): selective ligands for I1 imidazoline receptors. Bioorg Med Chem. 2012 Aug 1;20(15):4710-5. View Source
